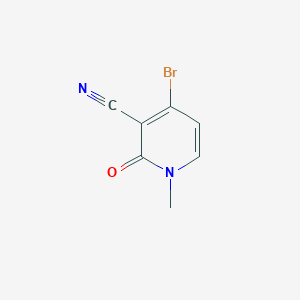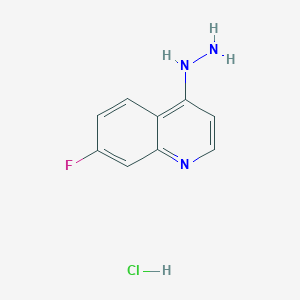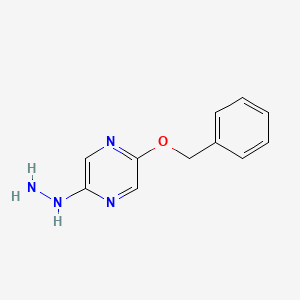
4-((1H-Inden-1-ylidene)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-インデン-1-イリデン)メチル)アニリンは、インデン部分とアニリン基がメチレンブリッジを介して結合した有機化合物です。
2. 製法
合成ルートと反応条件: 4-((1H-インデン-1-イリデン)メチル)アニリンの合成は、一般的に1H-インデン-1-カルバルデヒドとアニリンの縮合によって行われます。この反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基と、エタノールやメタノールなどの溶媒の存在下で行われます。反応混合物を還流条件下で加熱すると、目的の生成物の形成が促進されます。
工業的製造方法: 4-((1H-インデン-1-イリデン)メチル)アニリンの具体的な工業的製造方法はよく文書化されていませんが、一般的なアプローチとしては、実験室規模の合成を拡大することが考えられます。これには、収率と純度を最大限に引き出すための反応条件の最適化と、再結晶やクロマトグラフィーなどの効率的な精製技術の実施が含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-Inden-1-ylidene)methyl)aniline typically involves the condensation of 1H-indene-1-carbaldehyde with aniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類: 4-((1H-インデン-1-イリデン)メチル)アニリンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するキノン誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、イミン基をアミンに変換することができます。
置換: 親電子置換反応は、芳香環上で起こり、さまざまな置換誘導体の形成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (例:臭素、塩素) やニトロ化剤 (例:硝酸) などの試薬が一般的に使用されます。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノン誘導体を生成する可能性があり、還元はアミンを生成する可能性があります。
4. 科学研究への応用
4-((1H-インデン-1-イリデン)メチル)アニリンは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
医学: 抗炎症作用や抗癌作用など、潜在的な薬理作用について調査されています。
工業: ポリマーや染料などの高度な材料の製造に使用されます。
科学的研究の応用
4-((1H-Inden-1-ylidene)methyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
4-((1H-インデン-1-イリデン)メチル)アニリンの作用機序は、さまざまな分子標的との相互作用を伴います。この化合物は、特定の受容体や酵素に結合し、その活性を調節するリガンドとして作用することができます。正確な経路と標的は、化合物が使用される特定の用途と状況によって異なります。
類似化合物:
インドール誘導体: インドール-3-酢酸やインドール-3-カルビノールなどの化合物は、4-((1H-インデン-1-イリデン)メチル)アニリンと構造的に類似しています。
アニリン誘導体: N-フェニル-1-ナフチルアミンやN-フェニル-2-ナフチルアミンなどの化合物は、アニリン基の存在により構造的に関連しています。
独自性: 4-((1H-インデン-1-イリデン)メチル)アニリンは、インデンとアニリンの部分の特定の組み合わせによって独自性があり、独特の化学的および物理的特性を与えています。この独自性は、研究や業界における特殊な用途にとって価値があります。
類似化合物との比較
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with 4-((1H-Inden-1-ylidene)methyl)aniline.
Aniline Derivatives: Compounds such as N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine are structurally related due to the presence of the aniline group.
Uniqueness: this compound is unique due to its specific combination of the indene and aniline moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C16H13N |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
4-(inden-1-ylidenemethyl)aniline |
InChI |
InChI=1S/C16H13N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,17H2 |
InChIキー |
GISMNWZLKDONAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)

![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)


![6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)


![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)


